1,4-Bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline-2-YL]piperazine
Description
1,4-Bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline-2-YL]piperazine is a bifunctional piperazine derivative bearing two tetrahydroquinazoline moieties, each substituted with a trifluoromethyl (CF₃) group. The compound combines the rigidity of the quinazoline scaffold with the conformational flexibility of the piperazine core. The CF₃ group is a critical pharmacophore, enhancing metabolic stability and electronic properties, which is a common strategy in drug design to improve bioavailability and target binding .
Propriétés
IUPAC Name |
4-(trifluoromethyl)-2-[4-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F6N6/c23-21(24,25)17-13-5-1-3-7-15(13)29-19(31-17)33-9-11-34(12-10-33)20-30-16-8-4-2-6-14(16)18(32-20)22(26,27)28/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBIMLGDJZJQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=C(CCCC5)C(=N4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133019 | |
| Record name | Quinazoline, 2,2′-(1,4-piperazinediyl)bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820618-29-8 | |
| Record name | Quinazoline, 2,2′-(1,4-piperazinediyl)bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820618-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazoline, 2,2′-(1,4-piperazinediyl)bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
1,4-Bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline-2-YL]piperazine is a novel compound characterized by its complex structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,4-Bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline-2-YL]piperazine is , with a molecular weight of 486.5 g/mol. Its structure features two quinazoline moieties linked through a piperazine ring, with notable trifluoromethyl substitutions that enhance its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and potential as an inhibitor in different biological pathways.
Anticancer Activity
Recent research has highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancer cell lines.
- Results : It demonstrated significant cytotoxicity with IC50 values comparable to or better than established chemotherapeutic agents like etoposide. Notably, compounds derived from similar scaffolds showed selective apoptosis induction in these cancer cell lines .
The mechanism by which 1,4-Bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline-2-YL]piperazine exerts its effects appears to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as DPP-4 (Dipeptidyl Peptidase-4), which is crucial in glucose metabolism and has implications in diabetes treatment .
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific active sites on target proteins involved in cancer progression .
Case Studies
A series of case studies have further elucidated the biological activity of this compound:
Study 1: Anticancer Efficacy
In a study published in PubMed, researchers synthesized related quinazoline derivatives and tested their anticancer activity. The results indicated that modifications to the quinazoline structure significantly influenced cytotoxicity against various cancer types. Compounds with trifluoromethyl groups showed enhanced interaction with the epidermal growth factor receptor (EGFR) .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of similar quinazoline derivatives. The study found that these compounds could inhibit DPP-4 effectively at low concentrations, suggesting potential applications in treating type 2 diabetes alongside their anticancer properties .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H24F6N6 |
| Molecular Weight | 486.5 g/mol |
| Anticancer Activity | Effective against MDA-MB-231 |
| IC50 (MDA-MB-231) | Comparable to etoposide |
| Mechanism | EGFR inhibition |
| Potential Applications | Anticancer and antidiabetic |
Comparaison Avec Des Composés Similaires
Structural Analogues with Piperazine Cores
Triazolo-Pyrazine Derivatives (Sitagliptin Intermediate)
- Structure : 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine ().
- Key Differences : Replaces quinazoline with a triazolo-pyrazine ring.
- Activity : Acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes. Derivatives exhibit antimicrobial and antioxidant properties .
- The CF₃ group enhances enzymatic inhibition in both compounds .
Piperazine Sulfonamides
- Structure : 1,4-Bis(4-(trifluoromethyl)phenylsulfonyl)piperazine ().
- Key Differences : Sulfonyl groups replace quinazoline rings.
- Activity : DPP-IV inhibitors with para-substituted CF₃ groups showing superior activity due to electron-withdrawing effects .
- Comparison : The sulfonamide moiety introduces polar interactions, improving solubility but possibly reducing membrane permeability compared to the lipophilic quinazoline system.
Antitumor Piperazine Derivatives
- Structure: 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine ().
- Key Differences : Dithiocarbamate side chains instead of quinazolines.
- Activity : Exhibits anti-tumor activity (e.g., 90% inhibition of HL-60 cells at 10 µM) via metal chelation or redox modulation .
Functional Analogues with Trifluoromethyl Groups
5-HT Receptor Ligands
- Structure : 1-(m-Trifluoromethylphenyl)piperazine ().
- Key Differences : Aromatic CF₃ substitution directly on piperazine.
- Activity : Selective 5-HT₁B receptor ligand (65-fold selectivity) due to CF₃-induced electronic effects .
- Comparison : The target compound’s CF₃ is positioned on a quinazoline ring, which may alter spatial orientation and receptor specificity compared to direct aryl substitution.
Polyimide Precursors
- Structure: 1,4-Bis(2-amino-4-(trifluoromethyl)phenyl)piperazine ().
- Key Differences : Aromatic diamines without heterocyclic rings.
- Application : Used in low-permittivity polyimides for microelectronics, leveraging CF₃’s dielectric properties .
- Comparison : Highlights the versatility of CF₃-piperazine hybrids but diverges in application scope (materials science vs. pharmacology).
Physicochemical and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
